molecular formula C12H22O6 B094312 Bis(2-methoxyethyl) adipate CAS No. 106-00-3

Bis(2-methoxyethyl) adipate

Cat. No.: B094312
CAS No.: 106-00-3
M. Wt: 262.3 g/mol
InChI Key: GVRNUDCCYWKHMV-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) adipate: is an organic compound with the molecular formula C12H22O6This compound is a colorless to almost colorless liquid with a molecular weight of 262.30 g/mol . It is primarily used as a plasticizer and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) adipate can be synthesized through the esterification of adipic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) adipate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Adipic acid and 2-methoxyethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Adipic acid.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the ester groups between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility .

Comparison with Similar Compounds

Uniqueness: Bis(2-methoxyethyl) adipate is unique due to its specific ester groups, which provide distinct plasticizing properties compared to other similar compounds. Its lower molecular weight and specific interactions with polymer chains make it suitable for applications requiring a balance of flexibility and stability .

Properties

IUPAC Name

bis(2-methoxyethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O6/c1-15-7-9-17-11(13)5-3-4-6-12(14)18-10-8-16-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRNUDCCYWKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCCCC(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059329
Record name Bis(2-methoxyethyl) adipate
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-00-3
Record name 1,6-Bis(2-methoxyethyl) hexanedioate
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Record name Bis(2-methoxyethyl) adipate
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Record name Bis(2-methoxyethyl) adipate
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Record name Hexanedioic acid, 1,6-bis(2-methoxyethyl) ester
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Record name Bis(2-methoxyethyl) adipate
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Record name Bis(2-methoxyethyl) adipate
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Record name BIS(2-METHOXYETHYL) ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Bis(2-methoxyethyl) adipate in polylactic acid-containing aqueous dispersions?

A1: this compound acts as a plasticizer in polylactic acid-containing aqueous dispersions []. Plasticizers are incorporated into polymers to increase their flexibility, workability, and overall processability. In this specific case, the addition of this compound likely enhances the film-forming properties of the polylactic acid dispersion at room temperature [].

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